![molecular formula C25H20FN7O B2481659 (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920386-05-6](/img/structure/B2481659.png)
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . This type of compound is often used in the development of novel CDK2 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a fluorophenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a naphthalenyl group. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Applications De Recherche Scientifique
Anticancer Properties
The triazolopyrimidine scaffold has garnered attention for its promising anticancer activity. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cells. Notably, some derivatives exhibit potent cytotoxicity against cancer cell lines, making them potential candidates for drug development. Mechanistic studies have revealed interactions with key cellular pathways involved in cancer progression .
Antimicrobial Activity
Triazolopyrimidine derivatives have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria and fungi. Researchers have explored their potential as novel antibiotics or antifungal agents. The compound’s unique structure allows it to interact with microbial enzymes and disrupt essential cellular processes, making it a valuable asset in the fight against infections .
Analgesic and Anti-Inflammatory Effects
Studies suggest that certain triazolopyrimidine derivatives possess analgesic and anti-inflammatory properties. These compounds may modulate pain perception and reduce inflammation by interacting with specific receptors or enzymes. Further research is needed to fully understand their mechanisms of action and optimize their therapeutic potential .
Antioxidant Activity
The compound’s structure hints at potential antioxidant effects. Antioxidants play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. Researchers are investigating whether triazolopyrimidine derivatives can serve as effective antioxidants, contributing to overall health and disease prevention .
Enzyme Inhibitors
Triazolopyrimidine derivatives have shown promise as enzyme inhibitors. Specifically:
- Aromatase Inhibitors : Aromatase inhibitors are used in breast cancer treatment to suppress estrogen production .
Antitubercular Potential
Triazolopyrimidine derivatives have been evaluated for their antitubercular activity. Some compounds exhibit promising effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings open avenues for developing novel antitubercular drugs .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN7O/c26-18-8-10-19(11-9-18)33-24-22(29-30-33)23(27-16-28-24)31-12-14-32(15-13-31)25(34)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIWKQMZJCRMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamide](/img/structure/B2481577.png)

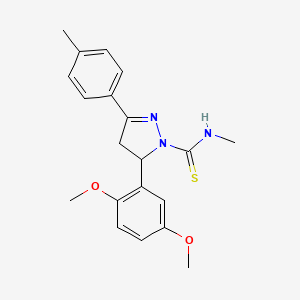

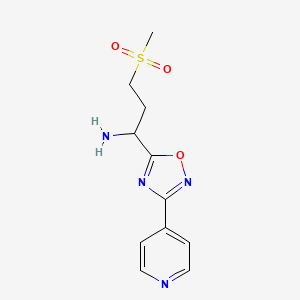
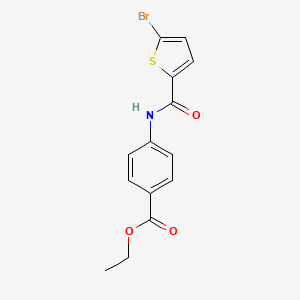
![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)
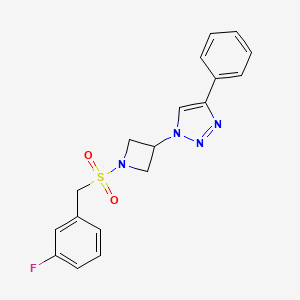
![4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2481592.png)
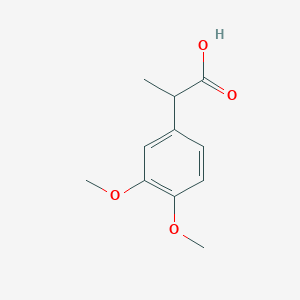
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)
